- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agentSynthetic Communications, 2019, 49(6), 790-798,
Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

95091-92-2 structure
상품 이름:N-Methoxy-N-methyl-2-furancarboxamide
N-Methoxy-N-methyl-2-furancarboxamide 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Furancarboxamide,N-methoxy-N-methyl-
- N-Methoxy-N-methyl-2-furancarboxamide
- N-METHOXY-N-METHYL-2-FURAMIDE
- N-methoxy-N-methyl-2-pyrrolecarboxamide
- N-methoxy-N-methylfuran-2-carboxamide
- N-methoxy-N-methyl-furan-2-carboxamide
- ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- AB30437
- AB1008188
- X5411
- M1476
- A845179
- N-Methoxy-N-methyl-2-furancarboxamide (ACI)
- MFCD06804576
- CS-0061702
- 95091-92-2
- AS-63227
- W16960
- SCHEMBL2306849
- AKOS007929995
- EN300-218835
- DTXSID90445289
- SY054071
-
- MDL: MFCD06804576
- 인치: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
- InChIKey: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- 미소: O=C(N(C)OC)C1=CC=CO1
계산된 속성
- 정밀분자량: 155.05800
- 동위원소 질량: 155.058243149g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 149
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 0.5
- 토폴로지 분자 극성 표면적: 42.7
실험적 성질
- 밀도: 1.159
- 비등점: 264.216°C at 760 mmHg
- 플래시 포인트: 113.594°C
- 굴절률: 1.49
- PSA: 42.68000
- LogP: 0.91300
N-Methoxy-N-methyl-2-furancarboxamide 보안 정보
- 저장 조건:0-10°C
N-Methoxy-N-methyl-2-furancarboxamide 세관 데이터
- 세관 번호:2932190090
- 세관 데이터:
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2932190090개요:
2932190090 기타 구조상 걸쭉하지 않은 푸라핀 환화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:20.0%
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?? ??, ?? ??, 사용
요약:
2932190090 구조에 녹지 않은 푸라핀 고리가 함유된 기타 화합물 (수소화 여부와 상관없이) 부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:20.0%
N-Methoxy-N-methyl-2-furancarboxamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-250mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 250mg |
¥1005.55 | 2025-01-20 | |
eNovation Chemicals LLC | D968120-250mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 250mg |
$175 | 2024-07-28 | |
eNovation Chemicals LLC | D968120-25g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 25g |
$2830 | 2024-07-28 | |
Alichem | A159003126-5g |
N-Methoxy-N-methylfuran-2-carboxamide |
95091-92-2 | 95% | 5g |
$465.15 | 2023-08-31 | |
eNovation Chemicals LLC | D968120-500mg |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 500mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | D968120-1g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 1g |
$195 | 2024-07-28 | |
Enamine | EN300-218835-0.5g |
N-methoxy-N-methylfuran-2-carboxamide |
95091-92-2 | 95% | 0.5g |
$123.0 | 2023-09-16 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-1g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 1g |
1339.91CNY | 2021-05-08 | |
Apollo Scientific | OR931848-1g |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 99+% | 1g |
£37.00 | 2025-03-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-5g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 5g |
5359.63CNY | 2021-05-08 |
N-Methoxy-N-methyl-2-furancarboxamide 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
참조
합성 방법 2
반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
참조
- A CO2-Catalyzed Transamidation ReactionJournal of Organic Chemistry, 2021, 86(23), 16867-16881,
합성 방법 3
반응 조건
1.1 Solvents: Tetrahydrofuran ; 5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
참조
- Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisationOrganic & Biomolecular Chemistry, 2013, 11(20), 3337-3340,
합성 방법 4
반응 조건
1.1 Reagents: Diisopropylethylamine , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ; 0.5 - 3 h, 0 °C
참조
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-MOrganic Process Research & Development, 2020, 24(8), 1543-1548,
합성 방법 5
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
참조
- An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chlorideBulletin of the Korean Chemical Society, 2002, 23(3), 521-524,
합성 방법 6
반응 조건
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
참조
- Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HClTetrahedron Letters, 1997, 38(15), 2685-2688,
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
참조
- A biosynthesis-inspired approach to over twenty diverse natural product-like scaffoldsChemical Communications (Cambridge, 2016, 52(63), 9837-9840,
합성 방법 8
반응 조건
1.1 Reagents: Trichloroacetamide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
참조
- A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acidsBulletin of the Korean Chemical Society, 2010, 31(1), 171-173,
합성 방법 9
반응 조건
1.1 Solvents: Toluene ; 0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acidsOrganic Letters, 2009, 11(19), 4474-4477,
합성 방법 10
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
참조
- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-BenzoxaborininesOrganic Letters, 2022, 24(39), 7227-7231,
합성 방법 11
반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
참조
- Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/waterRSC Advances, 2013, 3(26), 10158-10162,
합성 방법 12
반응 조건
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
참조
- Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc ReagentsJournal of the American Chemical Society, 2008, 130(30), 9942-9951,
합성 방법 13
반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its AnaloguesEuropean Journal of Organic Chemistry, 2013, 2013(16), 3316-3327,
합성 방법 14
반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine , S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
참조
- A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonateBulletin of the Korean Chemical Society, 2001, 22(4), 421-423,
합성 방법 15
반응 조건
1.1 Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acidsSynthesis, 2014, 46(3), 320-330,
합성 방법 16
반응 조건
1.1 Reagents: Triethylamine , Propylphosphonic anhydride Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
1.2 0 - 5 °C; 80 min, 25 °C
참조
- A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrinsTetrahedron Letters, 2016, 57(35), 3924-3928,
합성 방법 17
반응 조건
1.1 Solvents: Chloroform ; rt → 0 °C
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
참조
- Method of making 2-furyl alkyl ketones, United States, , ,
합성 방법 18
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt
참조
- Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ AlcoholysisOrganic Letters, 2020, 22(5), 2093-2098,
합성 방법 19
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-DienesOrganic Letters, 2019, 21(16), 6333-6336,
합성 방법 20
반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane
참조
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclizationTetrahedron Letters, 2005, 46(1), 43-46,
N-Methoxy-N-methyl-2-furancarboxamide Raw materials
- Methyl 2-furoate
- N,O-Dimethylhydroxylamine
- N-Methoxy-N-methylcarbamoyl Chloride
- N,N',N''-phosphinetriyltris(N,O-dimethylhydroxylamine)
- 2-Furoic acid
- N,O-Dimethylhydroxylamine hydrochloride
N-Methoxy-N-methyl-2-furancarboxamide Preparation Products
N-Methoxy-N-methyl-2-furancarboxamide 관련 문헌
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide) 관련 제품
- 109531-96-6(N-Methylfurohydroxamic Acid)
- 59288-30-1(1-[tert-butyl(2-propyn-1-yl)amino]-3,3-dimethyl-2-butanone hydrochloride)
- 887407-14-9(2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE)
- 1374659-31-0(2-chloro-3-(difluoromethyl)-5-fluoro-pyridine)
- 2171611-94-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-4,4,4-trifluorobutanoic acid)
- 1273667-55-2(1-(3,5-DIMETHOXYPHENYL)PROP-2-EN-1-AMINE)
- 2248200-47-5((2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine)
- 1849930-76-2(methyl 2-(methylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoate)
- 896287-31-3(N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
- 1163729-43-8(5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide

순결:99%/99%/99%
재다:1g/5g/25g
가격 ($):173.0/693.0/2770.0